An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-(3-Phenoxyphenyl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-(3-Phenoxyphenyl)propan-1-ol
Foreword: Unveiling the Molecular Landscape of a Promising Scaffold
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's fundamental physicochemical properties and its comprehensive characterization are the cornerstones of innovation. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed technical overview of 3-(3-Phenoxyphenyl)propan-1-ol (CAS No: 106797-69-7). This molecule, with its unique structural motif combining a flexible propanol chain and a phenoxyphenyl group, presents a compelling scaffold for the development of novel therapeutic agents and advanced materials.
Our approach in this document is to move beyond a simple recitation of data. As a senior application scientist, the goal is to provide a narrative that not only presents the what, but also explains the why—the underlying principles that govern the selection of analytical techniques and the interpretation of the resulting data. We will delve into the core physicochemical parameters, outline robust analytical methodologies for its characterization, and provide insights into the causality behind these experimental choices. Every protocol described herein is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the obtained results.
Core Physicochemical Properties: A Quantitative Snapshot
A thorough understanding of the physicochemical properties of 3-(3-Phenoxyphenyl)propan-1-ol is paramount for predicting its behavior in various environments, from biological systems to formulation matrices. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| CAS Number | 106797-69-7 | [1] |
| Predicted Boiling Point | 367.2 ± 25.0 °C | [1] |
| Predicted Density | 1.103 ± 0.06 g/cm³ | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Expert Insight: The predicted high boiling point suggests low volatility, a crucial factor for handling and storage, as well as for applications where thermal stability is required. The density, slightly higher than water, provides a basis for phase separation calculations in biphasic systems. The absence of experimental data for melting point and solubility highlights a critical knowledge gap and underscores the importance of the characterization protocols detailed in the subsequent sections.
Structural Elucidation and Purity Assessment: A Multi-technique Approach
The unambiguous confirmation of the chemical structure and the determination of purity are non-negotiable in any scientific endeavor involving a chemical entity. For a molecule like 3-(3-Phenoxyphenyl)propan-1-ol, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides unparalleled insight into the molecular skeleton, revealing the connectivity and chemical environment of each atom.
2.1.1. ¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei (protons). The chemical shift of a proton is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule. Coupling patterns (splitting of signals) reveal information about neighboring protons.
-
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-(3-Phenoxyphenyl)propan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
-
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet region between δ 7.0 and 7.5 ppm corresponding to the protons on the two phenyl rings. The exact splitting patterns will depend on the substitution and coupling between adjacent protons.
-
Aliphatic Protons:
-
A triplet corresponding to the methylene group adjacent to the hydroxyl group (-CH₂-OH).
-
A multiplet (likely a quintet or sextet) for the central methylene group (-CH₂-).
-
A triplet for the methylene group attached to the phenoxyphenyl moiety (Ar-CH₂-).
-
-
Hydroxyl Proton: A broad singlet (-OH) whose chemical shift is concentration and solvent-dependent. This peak can be confirmed by D₂O exchange, where it will disappear.
-
2.1.2. ¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.
-
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon.
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.
-
-
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: A series of signals in the downfield region (typically δ 110-160 ppm). The carbons attached to the ether oxygen will be the most deshielded.
-
Aliphatic Carbons: Three distinct signals in the upfield region corresponding to the three methylene carbons of the propanol chain. The carbon bearing the hydroxyl group (-CH₂-OH) will be the most downfield of the three.
-
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
-
Experimental Protocol (GC-MS):
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into a gas chromatograph (GC). The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
-
Expected Mass Spectrum Features:
-
Molecular Ion Peak: A peak corresponding to the intact molecule with one electron removed (M⁺˙) at m/z = 228.
-
Key Fragmentation Pathways:
-
Loss of Water: A peak at m/z = 210, corresponding to the loss of a water molecule (M - 18).
-
Benzylic Cleavage: Cleavage of the bond between the propyl chain and the phenoxyphenyl ring, leading to characteristic fragment ions.
-
Ether Cleavage: Cleavage of the ether linkage can also occur, generating fragments corresponding to the phenoxy and substituted phenylpropyl moieties.
-
-
Visualization of Key Fragmentation Pathways
Caption: Proposed key fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Application: A small drop of the liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The positions (wavenumbers, cm⁻¹) and shapes of the absorption bands are correlated with specific functional groups.
-
-
Expected IR Spectral Features:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Alcohol): A strong band in the 1000-1200 cm⁻¹ region.
-
C-O Stretch (Ether): An absorption band in the 1200-1300 cm⁻¹ region.
-
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of a compound and for its quantification in various matrices.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
-
Experimental Protocol (Reversed-Phase HPLC):
-
Column: A C18 column is a good starting point for a molecule with the polarity of 3-(3-Phenoxyphenyl)propan-1-ol.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., around 270 nm).
-
Quantification: The area of the peak corresponding to the compound is proportional to its concentration. A calibration curve is constructed using standards of known concentration to accurately quantify the analyte.
-
Expert Insight: The choice of a C18 column and a water/acetonitrile mobile phase is based on the principle of "like dissolves like." The nonpolar C18 stationary phase will interact with the hydrophobic phenoxyphenyl moiety, while the polar mobile phase will elute the compound. Gradient elution is often necessary to achieve good separation of the main compound from any potential impurities with different polarities.
Synthesis and Potential Applications: A Glimpse into the Future
While detailed synthetic procedures for 3-(3-Phenoxyphenyl)propan-1-ol are not widely published, its structure suggests that it could be synthesized through multi-step organic reactions. Potential synthetic routes could involve the coupling of a phenoxyphenol derivative with a three-carbon building block, followed by functional group manipulations.
The presence of both a hydroxyl group and a bi-aryl ether linkage makes this molecule a versatile building block. Its potential applications could span:
-
Medicinal Chemistry: As a scaffold for the development of new drugs targeting a variety of diseases. The phenoxyphenyl group is a common motif in many biologically active compounds.
-
Materials Science: As a monomer or additive in the synthesis of polymers with specific thermal or optical properties.
Conclusion: A Foundation for Future Research
This technical guide has provided a comprehensive framework for the physicochemical characterization of 3-(3-Phenoxyphenyl)propan-1-ol. While some experimental data remains to be determined, the protocols and expected spectral features outlined here provide a robust starting point for any researcher working with this intriguing molecule. The principles of multi-technique analysis, self-validating protocols, and a deep understanding of the underlying chemistry are paramount for ensuring the integrity and success of future research and development endeavors.
References
-
3-(3-phenoxyphenyl)propan-1-ol(WXC06283) - ChemBK . [Link]
